Tyrosyl-tryptophan

説明

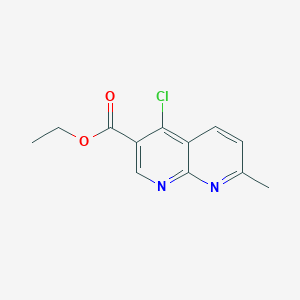

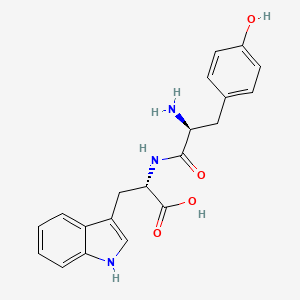

Tyrosyl-tryptophan is a dipeptide formed from L-tyrosine and L-tryptophan residues . It plays a role as a metabolite .

Synthesis Analysis

Tryptophanyl tRNA synthetase (WRS) is an essential enzyme that catalyzes the ligation of tryptophan to its cognate tRNA during translation . Mammalian WRS has evolved to acquire domains or motifs for novel functions beyond protein synthesis .Molecular Structure Analysis

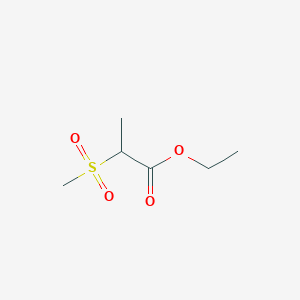

The molecular formula of Tyrosyl-tryptophan is C20H21N3O4 . Its IUPAC name is (2S)-2-[[ (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid .Chemical Reactions Analysis

Tyrosine and tryptophan mediate high potential electron transfer reactions in proteins . The reaction is initiated by H atom abstraction at the substrate 3′-carbon .Physical And Chemical Properties Analysis

Tyrosyl-tryptophan has a molecular weight of 367.4 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors .科学的研究の応用

Biosynthetic Pathways and Defense Compounds

Tyrosine and tryptophan play critical roles in the biosynthesis of plant defense compounds. Specifically, tyrosine is a precursor for dhurrin, and tryptophan for indole glucosinolates. Additionally, tryptophan is essential for the synthesis of the phytohormone indole-3-acetic acid. Research has shed light on enzymes that catalyze the N-hydroxylation of these amino acids to intermediate oximes, leading to further biosynthetic steps (Celenza, 2001).

Spectroscopy in Proteins

In spectroscopic analysis, tryptophan and tyrosine are pivotal for understanding protein structure. Methods for determining these amino acids in proteins, based on absorbance measurements, play a significant role in protein amino acid analysis (Edelhoch, 1967).

Aromatic Amino Acid Biosynthesis

L-tryptophan, L-phenylalanine, and L-tyrosine, derived from the shikimate pathway, are essential for protein synthesis and act as precursors for numerous plant natural products like pigments and hormones. These aromatic amino acids (AAAs) are vital in human diets and targeted for herbicide development due to their exclusive biosynthetic pathways in plants (Maeda & Dudareva, 2012).

Enzymatic Structural Homology

The structural homology between tryptophanyl-tRNA synthetase (TrpRS) and tyrosyl-tRNA synthetase (TyrRS) reveals significant insights into the specific recognition of amino acids. This structural and genetic homology indicates a more recent divergence between TrpRS and TyrRS compared to other aminoacyl-tRNA synthetases (Doublié et al., 1995).

Role in Charge-Transfer Reactions

Tyrosine and tryptophan radicals are intermediates in biochemical charge-transfer reactions. Understanding the dynamics and properties of these radicals, especially in their protonated forms, is crucial in biochemical and physiological contexts (Nag et al., 2017).

Clinical Applications

In clinical and medical contexts, methods for simultaneous determination of tryptophan and tyrosine are significant. Techniques like differential pulse voltammetry and utilization of ZnFe2O4 nanoparticles modified electrodes demonstrate the importance of these amino acids in biological fluids (Ghoreishi & Malekian, 2017). Additionally, the analysis of these amino acids in mouse brain reveals theirpharmacological significance, particularly in neurotransmitter synthesis. Studies show that dipeptides containing these amino acids can effectively increase neurotransmitter precursor levels in the brain (Viell et al., 1988).

Electrochemical Analysis

Electrochemical methods for determining L-tryptophan, L-tyrosine, and L-cysteine using carbon nanofibers modified electrodes have shown high electrocatalytic activity. These methods are significant for their sensitivity, selectivity, and suitability in clinical and medicine applications (Tang et al., 2010).

Metabolic and Synthetic Pathways

Tyrosine synthesis in mammalian tissues, as observed in neoplastic mast cells of mice, represents a unique metabolic pathway. This discovery opens avenues for studying potential inhibitors of tryptophan and underscores the complexity of amino acid metabolism (Levine et al., 1964).

Electrochemical Selectivity

Innovative electrochemical methods have been developed for the selective determination of tryptophan in the presence of tyrosine. This highlights the intricate biochemical interactions between these amino acids and their significance in biological samples (Özcan & Şahin, 2012).

Biomedical Studies

The analysis of L-tryptophan in biological samples is critical for biomedical studies, as evident in the development of ultra-sensitive electrochemical sensors for selective analysis in biological samples. This research is vital for understanding the physiological and biochemical roles of these amino acids (Majidi et al., 2016).

Photofragmentation in Radical Peptides

Vacuum ultraviolet photofragmentation spectroscopy of tryptophan and tyrosine radical-containing peptides provides insights into the deactivation pathways following photon absorption. This research is crucial for understanding the behavior of biomolecular radical anions (Brunet et al., 2011).

Genetic Engineering and Metabolism

Transgenic tobacco expressing tryptophan decarboxylase and tyrosine decarboxylase genes demonstrates the impact of these enzymes on the depletion of aromatic amino acids and the subsequent effects on plant metabolism and physiology (Guillet et al., 2000).

Protein Structure Analysis

The mutual interference between tyrosine and tryptophan in proteins, analyzed through second-derivative spectroscopy, is essential for understanding protein structure and function. This research correlates with X-ray information andsolvent perturbation data, enhancing our understanding of protein dynamics (Ragone et al., 1984).

Biomarkers in Phenylketonuria

The study of melatonin and dopamine as biomarkers, particularly in the context of phenylketonuria, highlights the effects of tryptophan and tyrosine supplementation. This research is significant in optimizing treatment strategies for this metabolic disorder (Yano et al., 2014).

Plant Bioengineering

The characterization of rice tryptophan decarboxylases and their involvement in serotonin biosynthesis in transgenic rice illustrates the potential of genetic engineering in manipulating plant metabolic pathways. This research opens up possibilities for enhancing the production of valuable plant secondary metabolites (Kang et al., 2007).

Evolutionary Insights

Research on the active site of tryptophanyl-tRNA synthetase and its adaptation for tryptophan binding provides evolutionary insights into the specificity of amino acid recognition. This study underlines the common origin and divergence of enzymes crucial for protein synthesis (Praetorius-Ibba et al., 2000).

Enzyme Regulation

The study of yeast chorismate mutase reveals how tyrosine and tryptophan act through the same binding site at the enzyme's dimer interface. This research is vital for understanding the regulatory mechanisms in enzymatic pathways (Schnappauf et al., 1998).

将来の方向性

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPPMAOOKQJYIP-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosyl-tryptophan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。